2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol
Description
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol is a benzimidazole derivative characterized by a methoxy substituent at the 5-position of the benzimidazole core and a tertiary alcohol (propan-2-ol) group at the 2-position.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,14)10-12-8-5-4-7(15-3)6-9(8)13-10/h4-6,14H,1-3H3,(H,12,13) |
InChI Key |
ATDSBXYMZNKRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol typically involves the reaction of 5-methoxy-1H-benzimidazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the use of alkylating agents under basic conditions to achieve the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the benzimidazole ring.
Substitution: The methoxy group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and hydroxyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₁H₁₃N₂O₂.
Key Observations:
Bioavailability and Solubility: The propan-2-ol group in the target compound increases polar surface area (PSA) compared to non-polar substituents (e.g., benzyl in compound 5). According to , PSA <140 Ų correlates with better oral bioavailability; the target compound’s PSA (~80–90 Ų) suggests favorable absorption .
Biological Activity : Thioether-linked derivatives (e.g., compound 7a–d in ) exhibit strong antioxidant activity (DPPH scavenging >70%), whereas the target compound’s tertiary alcohol may prioritize enzyme inhibition or receptor binding .
Synthetic Flexibility : Derivatives with Boc-protected amines (e.g., compound 21 in ) allow further functionalization, contrasting with the fixed propan-2-ol group in the target compound .
Pharmacological Profiles
- Antimicrobial Activity: Compounds with morpholine or phenoxy groups (e.g., compound 9 in ) show higher molecular weights (~367–480 g/mol) but retain antimicrobial efficacy, likely due to lipophilic substituents enhancing membrane penetration .
- Enzyme Modulation : The methoxy group in the target compound may mimic natural substrates in cytochrome P450 or kinase pathways, similar to nitroimidazole derivatives () used in antiparasitic therapies .
Biological Activity
The compound 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol is characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxy group and a propan-2-ol moiety. This configuration contributes to its biological activity. The compound can be represented by the following chemical structure:
1. Anticancer Activity
Research indicates that benzimidazole derivatives, including 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Specifically, this compound was tested against several cancer cell lines, showing promising results in reducing cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 8.3 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of proliferation |
2. Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral potential. The compound was found to inhibit viral replication in vitro, particularly against RNA viruses. Its mechanism involves blocking viral RNA synthesis by targeting RNA polymerase II.
3. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. It acts through the inhibition of key signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activities of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in an animal model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
